2-(4-bromophenyl)-6,7-dimethylquinoxaline
Overview
Description
2-(4-bromophenyl)-6,7-dimethylquinoxaline is a useful research compound. Its molecular formula is C16H13BrN2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.02621 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tyrosine Kinase Inhibitors
2-(4-Bromophenyl)-6,7-dimethylquinoxaline analogues have shown significant potential as tyrosine kinase inhibitors. These compounds exhibit remarkable potency, with specific ones demonstrating IC(50) values as low as 0.008 nM. Their effectiveness in inhibiting the enzyme activity of the epidermal growth factor receptor (EGFR) highlights their potential applications in targeted therapies for various cancers (Rewcastle et al., 1996).
Chromatography and Assay Development
In the field of analytical chemistry, derivatives of this compound, such as 6,7-dimethoxy-2-methylquinoxaline, have been synthesized for use in chromatographic and fluorimetric assays. These compounds are pivotal in the quantitative analysis of substances like methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Anticonvulsant Agent Development
Research has also focused on developing anticonvulsant agents containing a quinoxaline skeleton. Specifically, a compound synthesized with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative showed high potency comparable to existing anticonvulsant drugs. This highlights its potential in treating conditions like epilepsy (Gitto et al., 2006).
Novel Polymer Formation
In the domain of materials science, 2,3-dimethylquinoxaline has been used to synthesize novel copper(I) halide polymers. These polymers exhibit unique properties, such as forming Cu4Br4 tetramers, which are of interest for their potential applications in electronics and nanotechnology (Willett et al., 2001).
Electrochemistry and Oxidation Studies
The compound has also been studied in the context of electrochemical oxidation. Research has delved into understanding the oxidation processes of related compounds, which is essential for developing electrochemical sensors and understanding redox processes in various chemical environments (Arias et al., 1990).
Properties
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-10-7-14-15(8-11(10)2)19-16(9-18-14)12-3-5-13(17)6-4-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCTMWSDSPFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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